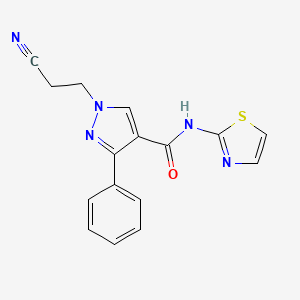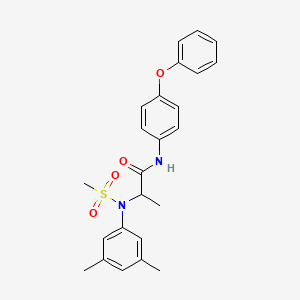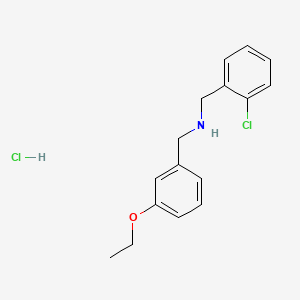![molecular formula C19H17N5O3 B4166950 N-(6-methyl-2-pyridinyl)-5-nitro-2-[(3-pyridinylmethyl)amino]benzamide](/img/structure/B4166950.png)
N-(6-methyl-2-pyridinyl)-5-nitro-2-[(3-pyridinylmethyl)amino]benzamide
説明
N-(6-methyl-2-pyridinyl)-5-nitro-2-[(3-pyridinylmethyl)amino]benzamide, also known as MPA-NP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a potent inhibitor of the protein kinase CK2, which plays a critical role in many cellular processes, including cell growth and proliferation, DNA damage response, and apoptosis.
科学的研究の応用
N-(6-methyl-2-pyridinyl)-5-nitro-2-[(3-pyridinylmethyl)amino]benzamide has been widely used in scientific research for its ability to inhibit CK2, which has been implicated in many diseases, including cancer, Alzheimer's disease, and viral infections. CK2 is known to play a critical role in the regulation of many cellular processes, including cell growth and proliferation, DNA damage response, and apoptosis. By inhibiting CK2, N-(6-methyl-2-pyridinyl)-5-nitro-2-[(3-pyridinylmethyl)amino]benzamide has the potential to be used as a therapeutic agent for the treatment of these diseases.
作用機序
The mechanism of action of N-(6-methyl-2-pyridinyl)-5-nitro-2-[(3-pyridinylmethyl)amino]benzamide involves the inhibition of CK2, which is a serine/threonine protein kinase that is involved in many cellular processes. CK2 is known to phosphorylate a wide range of substrates, including transcription factors, signaling proteins, and structural proteins. By inhibiting CK2, N-(6-methyl-2-pyridinyl)-5-nitro-2-[(3-pyridinylmethyl)amino]benzamide can disrupt many cellular processes, leading to cell death or apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(6-methyl-2-pyridinyl)-5-nitro-2-[(3-pyridinylmethyl)amino]benzamide have been extensively studied in vitro and in vivo. In vitro studies have shown that N-(6-methyl-2-pyridinyl)-5-nitro-2-[(3-pyridinylmethyl)amino]benzamide can inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that N-(6-methyl-2-pyridinyl)-5-nitro-2-[(3-pyridinylmethyl)amino]benzamide can reduce tumor growth and improve survival rates in animal models of cancer. N-(6-methyl-2-pyridinyl)-5-nitro-2-[(3-pyridinylmethyl)amino]benzamide has also been shown to have anti-inflammatory effects and to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using N-(6-methyl-2-pyridinyl)-5-nitro-2-[(3-pyridinylmethyl)amino]benzamide in lab experiments is its high potency and specificity for CK2. This makes it an ideal tool for studying the role of CK2 in various cellular processes. However, one limitation of using N-(6-methyl-2-pyridinyl)-5-nitro-2-[(3-pyridinylmethyl)amino]benzamide is its potential toxicity and off-target effects. Careful dose optimization and control experiments are necessary to ensure that the observed effects are specific to CK2 inhibition.
将来の方向性
There are many future directions for the use of N-(6-methyl-2-pyridinyl)-5-nitro-2-[(3-pyridinylmethyl)amino]benzamide in scientific research. One potential application is in the development of new cancer therapies that target CK2. N-(6-methyl-2-pyridinyl)-5-nitro-2-[(3-pyridinylmethyl)amino]benzamide could also be used to study the role of CK2 in other diseases, such as Alzheimer's disease and viral infections. Additionally, N-(6-methyl-2-pyridinyl)-5-nitro-2-[(3-pyridinylmethyl)amino]benzamide could be used as a tool to study the downstream effects of CK2 inhibition, such as changes in gene expression and protein phosphorylation. Overall, N-(6-methyl-2-pyridinyl)-5-nitro-2-[(3-pyridinylmethyl)amino]benzamide has the potential to be a valuable tool for studying the role of CK2 in various cellular processes and diseases.
特性
IUPAC Name |
N-(6-methylpyridin-2-yl)-5-nitro-2-(pyridin-3-ylmethylamino)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3/c1-13-4-2-6-18(22-13)23-19(25)16-10-15(24(26)27)7-8-17(16)21-12-14-5-3-9-20-11-14/h2-11,21H,12H2,1H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTNKTWDOMHKHKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,3-dimethylphenyl)-4-{2-[(4-fluorophenyl)amino]-1-methyl-2-oxoethoxy}benzamide](/img/structure/B4166877.png)

![7-(3-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4166892.png)
![N-(2,4-dimethylphenyl)-5-methyl-7-[2-(trifluoromethyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4166893.png)


![N-[2-(difluoromethoxy)phenyl]-2-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B4166904.png)
![4-chloro-3-{[(3-methylphenyl)amino]sulfonyl}-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B4166914.png)
![5-(3-nitrophenyl)-N-{[(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B4166920.png)
![N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide](/img/structure/B4166927.png)

![5-(3-bromophenyl)-7-(4-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4166959.png)
![2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-nitrophenyl)acetamide](/img/structure/B4166967.png)
![N-[1-(4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]acetamide](/img/structure/B4166969.png)